7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2N5/c29-21-8-4-10-23(16-21)33-12-14-34(15-13-33)27-26-25(20-6-2-1-3-7-20)18-35(28(26)32-19-31-27)24-11-5-9-22(30)17-24/h1-11,16-19H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFCRSWQASDWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the pyrimidine ring. The specific compound can be synthesized through a series of condensation reactions involving appropriate precursors.
Biological Activity
The biological activity of the compound has been investigated in various studies, focusing primarily on its anticancer properties and effects on neurotransmitter receptors.
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, a study demonstrated that similar derivatives showed potent inhibitory effects on cell proliferation in pancreatic cancer cell lines (CFPAC-1) by targeting cyclin-dependent kinase 9 (CDK9) and other signaling pathways such as c-Raf and p38 MAPK . The lead compounds exhibited IC50 values in the micromolar range, indicating their effectiveness in inhibiting tumor growth.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | CFPAC-1 | TBD | Inhibition of CDK9/cyclin T1 |
| 4g (related compound) | HeLa | 9.5 | Tubulin depolymerization |
| 4h (related compound) | SW620 | 6.9 | Inhibition of MAPK pathways |
Neuropharmacological Effects
Additionally, derivatives with similar structural motifs have been evaluated for their interactions with serotonin receptors. For example, compounds that share structural similarities with This compound have shown promising results as dual antagonists at serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and depression . These findings suggest potential applications in treating psychiatric disorders.
Table 2: Summary of Neuropharmacological Activity
| Compound | Receptor Targeted | Activity Type | Reference |
|---|---|---|---|
| 7b·HCl (analog) | 5-HT1A/5-HT7 | Antagonist | |
| 7a·HCl (analog) | 5-HT1A | Partial Agonist |
Case Studies
In vivo studies have been conducted to evaluate the therapeutic potential of related compounds. One notable study involved administering a pyrrolo[2,3-d]pyrimidine derivative to mice with induced hepatocellular carcinoma. The results indicated a significant reduction in tumor size and improved survival rates compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with specific compounds leading to increased apoptosis rates and disruption of cell cycle progression .
Case Study: HepG2 Cell Line
- Compound Tested : 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Results : Induced apoptosis and cell cycle arrest.
- Methodology : Flow cytometry was used to assess cell viability and apoptosis markers.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It shows promise as a potential treatment for psychiatric disorders due to its interaction with serotonin receptors. Specifically, the piperazine moiety is known to enhance serotonin receptor activity, which is beneficial in treating conditions such as depression and anxiety .
Case Study: Serotonin Receptor Modulation
- Compound Tested : this compound
- Results : Increased serotonin receptor binding affinity.
- Methodology : Radiolabeled ligand binding assays were performed to evaluate receptor interactions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring and the chlorophenyl groups have been shown to alter biological activity significantly.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of piperazine substituents | Enhanced selectivity for serotonin receptors |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
†Predicted using analogous compounds.
Impact of Substituents on Bioactivity
- Chlorophenyl vs. Fluorophenyl Groups: Chlorine (Cl) substituents, as in the target compound, increase lipophilicity (logP ~6.8) and enhance binding to hydrophobic pockets in receptors.
- Piperazine vs. Pyrrolidine Rings : Piperazine derivatives (e.g., target compound and ) exhibit improved solubility due to the secondary amine’s basicity, whereas pyrrolidine-containing analogs may have reduced solubility but higher membrane permeability.
- Substituent Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric and electronic interactions. For example, 3-substitution may hinder rotation, favoring selective receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
